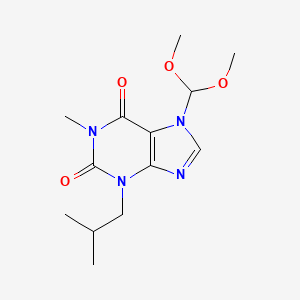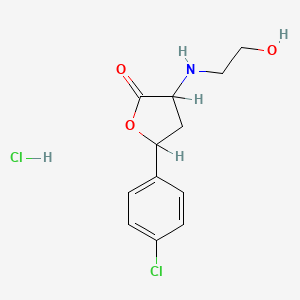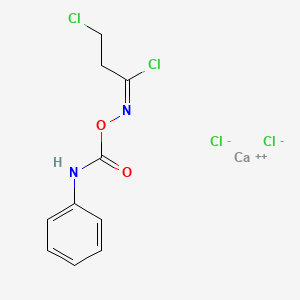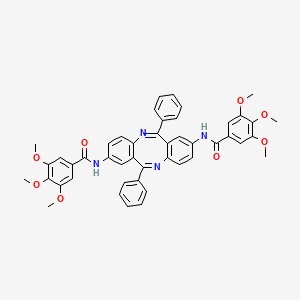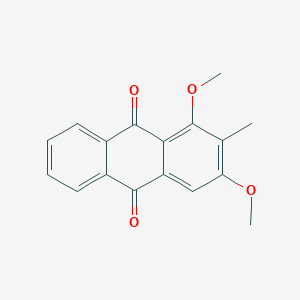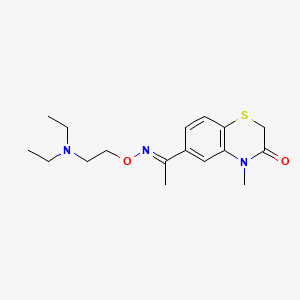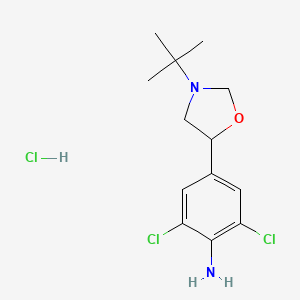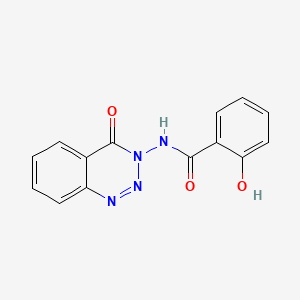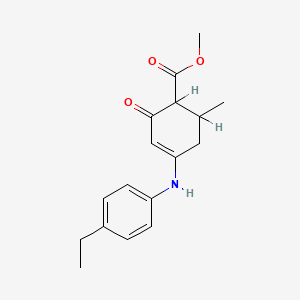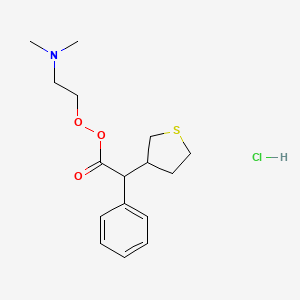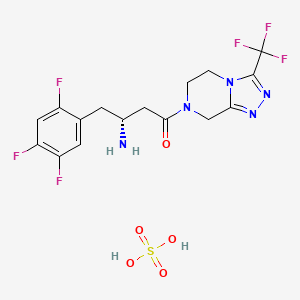
Sitagliptin sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sitagliptin sulfate is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the management of type 2 diabetes mellitus . It works by increasing insulin production and decreasing glucagon production in a glucose-dependent manner, thereby improving glycemic control . This compound is marketed under various brand names, including Januvia and Janumet .
準備方法
Synthetic Routes and Reaction Conditions: Two effective processes have been developed for the preparation of sitagliptin phosphate, which can be adapted for sitagliptin sulfate. The first method involves chemical resolution, where racemates are resolved using (−)-di-p-toluoyl-L-tartaric acid, followed by reduction of the enamine using sodium borohydride (NaBH4) . The second method involves asymmetric hydrogenation of β-ketomide intermediates .
Industrial Production Methods: Industrial production of sitagliptin typically involves large-scale chemical synthesis using the aforementioned methods. The process avoids the use of expensive noble metal catalysts, making it cost-effective and scalable .
化学反応の分析
Types of Reactions: Sitagliptin sulfate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Sitagliptin sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying DPP-4 inhibitors and their synthesis.
Biology: Investigated for its effects on glucose metabolism and insulin secretion.
Medicine: Widely used in clinical trials for the treatment of type 2 diabetes mellitus.
Industry: Employed in the development of new antidiabetic drugs and formulations
作用機序
Sitagliptin sulfate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These incretins are released in response to meals and play a crucial role in glucose homeostasis by increasing insulin secretion and decreasing glucagon production .
類似化合物との比較
Vildagliptin: Another DPP-4 inhibitor used for type 2 diabetes management.
Saxagliptin: Similar mechanism of action but differs in pharmacokinetic properties.
Linagliptin: Unique in that it does not require dose adjustment in patients with renal impairment.
Uniqueness of Sitagliptin Sulfate: this compound is unique due to its high selectivity for DPP-4, favorable pharmacokinetic profile, and minimal side effects compared to other DPP-4 inhibitors .
特性
CAS番号 |
1169707-31-6 |
|---|---|
分子式 |
C16H17F6N5O5S |
分子量 |
505.4 g/mol |
IUPAC名 |
(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;sulfuric acid |
InChI |
InChI=1S/C16H15F6N5O.H2O4S/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H2,1,2,3,4)/t9-;/m1./s1 |
InChIキー |
WSJSNSFEWVZILC-SBSPUUFOSA-N |
異性体SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OS(=O)(=O)O |
正規SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


